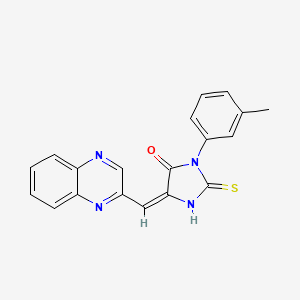![molecular formula C15H16ClN5O4 B10950517 2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide](/img/structure/B10950517.png)
2-[4-(N'-{[(4-chloro-1-ethyl-1H-pyrazol-3-yl)carbonyl]oxy}carbamimidoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is a complex organic compound that features a pyrazole ring, a phenoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring . This intermediate is then reacted with 4-aminophenol to introduce the phenoxy group. The final step involves the acylation of the phenoxy intermediate with acetic anhydride to form the acetamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-1-ethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-ethyl-1H-pyrazole-3-carboxamide
- 4-Chloro-1-ethyl-1H-pyrazole-3-phenoxyacetamide
Uniqueness
2-{4-[AMINO({[(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)CARBONYL]OXY}IMINO)METHYL]PHENOXY}ACETAMIDE is unique due to its combination of a pyrazole ring with a phenoxyacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H16ClN5O4 |
|---|---|
Molecular Weight |
365.77 g/mol |
IUPAC Name |
[(Z)-[amino-[4-(2-amino-2-oxoethoxy)phenyl]methylidene]amino] 4-chloro-1-ethylpyrazole-3-carboxylate |
InChI |
InChI=1S/C15H16ClN5O4/c1-2-21-7-11(16)13(19-21)15(23)25-20-14(18)9-3-5-10(6-4-9)24-8-12(17)22/h3-7H,2,8H2,1H3,(H2,17,22)(H2,18,20) |
InChI Key |
KHRLLPXBIKOBLV-UHFFFAOYSA-N |
Isomeric SMILES |
CCN1C=C(C(=N1)C(=O)O/N=C(/C2=CC=C(C=C2)OCC(=O)N)\N)Cl |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)ON=C(C2=CC=C(C=C2)OCC(=O)N)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-carbamoyl-2-({[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B10950454.png)
![1-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]-3-ethylthiourea](/img/structure/B10950469.png)
![(5Z)-3-ethyl-5-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B10950484.png)
![N-[1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10950491.png)
![2-{[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]methyl}[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B10950497.png)
![1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B10950505.png)
![8,9-dimethyl-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10950511.png)
![5-(4-Chlorophenyl)-2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B10950530.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-4-nitrobenzamide](/img/structure/B10950532.png)
![2-({5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10950538.png)
methanone](/img/structure/B10950545.png)
![N-(5-bromopyridin-2-yl)-1-[(4-chloro-3,5-dimethylphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10950552.png)
![5-{[4-(butan-2-yl)phenoxy]methyl}-N-(5-nitropyridin-2-yl)furan-2-carboxamide](/img/structure/B10950555.png)

